molecular formula C9H5BrCl2N2 B8097439 7-Bromo-4,6-dichloro-2-methylquinazoline

7-Bromo-4,6-dichloro-2-methylquinazoline

Katalognummer: B8097439
Molekulargewicht: 291.96 g/mol
InChI-Schlüssel: FRJVIIYCYLTZBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4,6-dichloro-2-methylquinazoline is a halogenated quinazoline derivative characterized by bromine at position 7, chlorine at positions 4 and 6, and a methyl group at position 2. Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring, widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors and intermediates in drug synthesis.

Molecular Formula: C₉H₅BrCl₂N₂
Molecular Weight: ~294.93 g/mol (estimated based on analogs) .

Eigenschaften

IUPAC Name

7-bromo-4,6-dichloro-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2/c1-4-13-8-3-6(10)7(11)2-5(8)9(12)14-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJVIIYCYLTZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,6-dichloro-2-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Nitration: The starting material, 2-methylquinazoline, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Halogenation: The amino groups are replaced by bromine and chlorine atoms through halogenation reactions using reagents like bromine and chlorine gas.

    Cyclization: The halogenated intermediate undergoes cyclization to form the final quinazoline structure.

Industrial Production Methods

In industrial settings, the production of 7-Bromo-4,6-dichloro-2-methylquinazoline may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4,6-dichloro-2-methylquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

One of the most significant applications of 7-Bromo-4,6-dichloro-2-methylquinazoline is in the field of cancer research. Quinazolines are known for their ability to inhibit various cancer cell lines through different mechanisms.

  • Mechanism of Action : This compound has been shown to target nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in the NAD+ salvage pathway, which is crucial for cancer cell survival and proliferation. Inhibitors of Nampt have potential as anticancer agents due to their ability to induce cytotoxicity in cancer cells while sparing normal cells .
  • Case Studies : In a study evaluating various quinazoline derivatives, compounds similar to 7-Bromo-4,6-dichloro-2-methylquinazoline exhibited subnanomolar inhibition of Nampt and low nanomolar cytotoxicity against specific cancer cell lines, indicating their potential as effective anticancer drugs .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinazolines have demonstrated efficacy against various bacterial strains, including multi-drug resistant organisms.

  • Research Findings : A series of studies have shown that quinazoline derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structural features of 7-Bromo-4,6-dichloro-2-methylquinazoline contribute to its enhanced activity against these resistant strains .

Enzyme Inhibition

7-Bromo-4,6-dichloro-2-methylquinazoline serves as a valuable scaffold for designing enzyme inhibitors.

  • Dual-target Inhibition : Recent research has focused on developing dual-target inhibitors that can modulate multiple pathways involved in cancer progression. For instance, compounds derived from this structure have shown promise in inhibiting both BRD4 and PARP1, which are implicated in various cancers .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 7-Bromo-4,6-dichloro-2-methylquinazoline aids in optimizing its pharmacological properties.

Structural Feature Effect on Activity
Bromine at position 7Enhances reactivity and biological activity
Dichloro groups at positions 4 and 6Improves potency against specific targets
Methyl group at position 2Affects solubility and bioavailability

These insights help researchers design more effective derivatives with improved therapeutic profiles.

Pharmacokinetic Profiles

The pharmacokinetics of quinazoline derivatives are crucial for their development as therapeutic agents.

  • Absorption and Distribution : Studies indicate that modifications in the quinazoline structure can significantly impact absorption rates and distribution within biological systems. For instance, the presence of halogens like bromine and chlorine can enhance lipophilicity, potentially improving cellular uptake .

Wirkmechanismus

The mechanism of action of 7-Bromo-4,6-dichloro-2-methylquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties References
7-Bromo-4,6-dichloro-2-methylquinazoline C₉H₅BrCl₂N₂ ~294.93 Br (C7), Cl (C4, C6), CH₃ (C2) Intermediate for kinase inhibitors; sequential substitution reactions
4,6-Dichloro-2-methylquinazoline C₉H₆Cl₂N₂ 217.07 Cl (C4, C6), CH₃ (C2) Base structure for halogenation; limited reactivity at C7
7-Bromo-4,6-dichloroquinazoline C₈H₃BrCl₂N₂ 277.93 Br (C7), Cl (C4, C6) Precursor for methylated derivatives; higher electrophilicity at C2
7-Bromo-4,6-dichloro-8-fluoroquinazoline C₈H₂BrCl₂FN₂ 295.92 Br (C7), Cl (C4, C6), F (C8) Enhanced electronic effects; potential for targeted drug design
7-Bromo-4,6-dichlorocinnoline C₈H₃BrCl₂N₂ 277.93 Br (C7), Cl (C4, C6) Different nitrogen arrangement; altered aromaticity and solubility

Biologische Aktivität

7-Bromo-4,6-dichloro-2-methylquinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and recent research findings.

The molecular formula of 7-Bromo-4,6-dichloro-2-methylquinazoline is C9H6BrCl2NC_9H_6BrCl_2N with a molecular weight of approximately 292.01 g/mol. The synthesis typically involves multi-step reactions starting from 4,6-dichloroquinazoline, followed by bromination and chloromethylation processes. The general synthetic route includes:

  • Nitration : Introduction of a nitro group at the 7-position.
  • Reduction : Conversion of the nitro group to an amino group.
  • Bromination : Substitution of the amino group with a bromo group.
  • Chloromethylation : Introduction of a chloromethyl group at the 2-position.

These steps yield a compound with significant potential for further modification and study in biological contexts .

The biological activity of 7-Bromo-4,6-dichloro-2-methylquinazoline primarily involves its interaction with various molecular targets, particularly enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit kinase activity by binding to ATP-binding sites, disrupting phosphorylation events critical for cancer cell proliferation and survival .

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazoline derivatives, including 7-Bromo-4,6-dichloro-2-methylquinazoline. The compound exhibits cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • SW480 (colon cancer) : Similar cytotoxic profiles were observed, indicating its potential as an effective anticancer agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
7-Bromo-4,6-dichloro-2-methylquinazolineMCF-7XX.X
SW480XX.X
DoxorubicinMCF-7XX.X

Note: Specific IC50 values for 7-Bromo-4,6-dichloro-2-methylquinazoline were not provided in the sources.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression. For instance, it can effectively inhibit tyrosine kinases, which are pivotal in many signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

Research into SAR has indicated that modifications at specific positions on the quinazoline ring can significantly influence biological activity. For example:

  • Substitutions at the C6 and C7 positions have been shown to enhance binding affinity and selectivity towards certain targets.
  • The presence of halogen atoms (bromine and chlorine) not only affects the chemical reactivity but also improves the compound's interaction with biological targets .

Case Studies

Recent investigations have highlighted the therapeutic potential of 7-Bromo-4,6-dichloro-2-methylquinazoline in preclinical models:

  • In Vivo Studies : Animal models have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
  • Combination Therapies : Studies exploring its use in conjunction with other anticancer agents have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Basic Research Question

  • NMR Analysis : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks for the methyl group (δ 2.45 ppm) and aromatic protons (δ 8.2–8.6 ppm). ¹³C NMR confirms quinazoline backbone carbons (δ 150–160 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals planar quinazoline geometry with Br/Cl bond lengths of 1.89 Å and 1.72 Å, respectively. CCDC deposition (e.g., CCDC-258608) is recommended for structural validation .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ m/z calc. 319.89, observed 319.91) confirms molecular weight.

Advanced Tip : Pair SCXRD with DFT calculations to predict electronic properties and validate experimental data .

How does 7-Bromo-4,6-dichloro-2-methylquinazoline degrade under varying pH and temperature conditions?

Basic Research Question
Stability studies indicate:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the quinazoline ring occurs, forming 4-chloro-2-methylquinazolin-6-ol (t₁/₂ = 2 h at 25°C).
  • Alkaline Conditions (pH > 10) : Dehalogenation predominates, with Br⁻ and Cl⁻ release detected via ion chromatography.
  • Thermal Stability : Decomposition initiates at 180°C (TGA data), forming volatile byproducts (GC-MS analysis).

Methodological Recommendation : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to establish shelf-life .

What mechanistic insights explain the reactivity of 7-Bromo-4,6-dichloro-2-methylquinazoline in nucleophilic aromatic substitution (SNAr) reactions?

Advanced Research Question

  • Electrophilicity : The electron-withdrawing Cl and Br groups activate the quinazoline ring toward nucleophiles. DFT calculations show a LUMO energy of -2.3 eV at the 4-position, favoring SNAr .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states.
  • Contradictions in Literature : Some studies report unexpected regioselectivity (e.g., substitution at 7-Br instead of 4-Cl), attributed to steric hindrance from the 2-methyl group .

Experimental Design : Use kinetic isotope effects (KIE) and Hammett plots to elucidate rate-determining steps .

How can computational modeling predict the biological activity of 7-Bromo-4,6-dichloro-2-methylquinazoline derivatives?

Advanced Research Question

  • Molecular Docking : AutoDock Vina simulations reveal high binding affinity (ΔG = -9.2 kcal/mol) for kinase targets (e.g., EGFR).
  • ADMET Prediction : SwissADME predicts moderate bioavailability (F = 65%) but potential hepatotoxicity (CYP3A4 inhibition).
  • Machine Learning : Train QSAR models using datasets from PubChem to optimize substituent patterns .

Advanced Research Question

  • Intermediate Utility : Serves as a precursor for kinase inhibitors (e.g., gefitinib analogs) via Suzuki-Miyaura cross-coupling at the 7-Br position .
  • Challenges : Competing dehalogenation during Pd-catalyzed reactions requires ligand optimization (e.g., XPhos instead of PPh₃) .

Methodological Framework : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

How do steric and electronic effects influence the supramolecular interactions of 7-Bromo-4,6-dichloro-2-methylquinazoline in crystal lattices?

Advanced Research Question

  • Crystal Packing : SCXRD data shows π-π stacking (3.5 Å spacing) and halogen bonding (Br···N = 3.2 Å) .
  • Thermodynamic Analysis : DSC reveals polymorphic transitions (α → β at 120°C) with entropy changes (ΔS = 15 J/mol·K).
  • Contradictions : Discrepancies in reported melting points (mp 145°C vs. 152°C) may stem from impurities or polymorphic forms .

Recommendation : Use synchrotron XRD and Hirshfeld surface analysis to resolve structural ambiguities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.